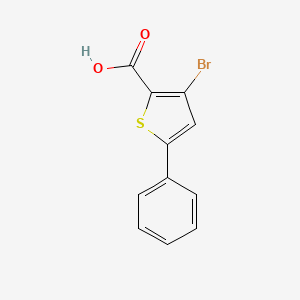

3-Bromo-5-phenylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2S/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFRFJZYUNUNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Phenylthiophene 2 Carboxylic Acid and Its Direct Precursors

Retrosynthetic Analysis and Strategic Disconnections of 3-Bromo-5-phenylthiophene-2-carboxylic Acid

A retrosynthetic analysis of this compound identifies three primary disconnections, highlighting the main strategies for its synthesis. These disconnections focus on the formation of the carbon-bromine, carbon-carbon (phenyl-thiophene), and carbon-carboxyl bonds.

C-Br Bond Disconnection: This approach suggests that the target molecule can be synthesized from a precursor, 5-phenylthiophene-2-carboxylic acid. The final step would be a regioselective bromination at the C-3 position. The feasibility of this step depends on the directing effects of the existing phenyl and carboxylic acid groups.

C-COOH Bond Disconnection: This strategy involves the carboxylation of a 3-bromo-5-phenylthiophene precursor. This can be achieved through methods like directed ortho-metalation (lithiation) followed by quenching with carbon dioxide.

C-Phenyl Bond Disconnection: This disconnection points towards a cross-coupling reaction. The thiophene (B33073) ring could be constructed from a dibromo-thiophene precursor which is then selectively functionalized. A Suzuki-Miyaura coupling between a suitable boronic acid (e.g., phenylboronic acid) and a brominated thiophene-2-carboxylic acid derivative is a primary example of this strategy.

These strategic disconnections form the basis for the specific synthetic methodologies discussed in the following sections.

Direct Functionalization Approaches on the Thiophene Ring System

Direct functionalization involves modifying a pre-existing thiophene ring to introduce the required substituents in the correct positions.

The halogenation of thiophene is a facile reaction that can proceed rapidly even at low temperatures. iust.ac.ir However, achieving regioselectivity is crucial. For a precursor like 5-phenylthiophene-2-carboxylic acid, the introduction of a bromine atom specifically at the 3-position requires careful consideration of the directing effects of the substituents. The carboxylic acid group at the 2-position is an electron-withdrawing group and a meta-director, while the phenyl group at the 5-position is an ortho-, para-director.

In this case, the 3-position is ortho to the activating phenyl group and meta to the deactivating carboxylic acid group. Electrophilic bromination would likely be directed to this position. Controlled reaction conditions are necessary to prevent multi-bromination, which occurs readily. iust.ac.ir Halogenated 2-thiophenecarboxylic acid derivatives are valuable building blocks for various applications, including insecticides. nih.gov

An alternative strategy involves introducing the carboxylic acid group onto a pre-functionalized thiophene ring. This can be accomplished by the lithiation of a suitable precursor, such as 2,3-dibromo-5-phenylthiophene, followed by carboxylation.

A well-established procedure for a similar transformation is the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid from 2-bromo-5-methylthiophene. chemicalbook.com This process involves:

Treatment with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-70 °C) to selectively deprotonate the position adjacent to the bromine atom.

Introduction of a stream of carbon dioxide gas to the resulting lithiated intermediate.

Acidic workup to yield the final carboxylic acid.

This directed metalation-carboxylation sequence is a powerful tool for installing a carboxylic acid group with high regioselectivity.

| Step | Reagents | Temperature | Outcome |

| 1. Lithiation | 2-bromo-5-methylthiophene, Lithium diisopropylamide (LDA), Tetrahydrofuran | -70 °C | Formation of a lithiated thiophene intermediate |

| 2. Carboxylation | Carbon dioxide (gas) | -70 °C to room temp. | Introduction of a carboxylate group |

| 3. Acidification | 1 N Hydrochloric acid | Room temp. | Protonation to yield 3-bromo-5-methylthiophene-2-carboxylic acid |

Table 1: Key steps in the synthesis of a 3-bromo-thiophene-2-carboxylic acid derivative via lithiation-carboxylation. chemicalbook.com

Cross-Coupling Strategies for Thiophene Core Construction or Phenyl Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a highly efficient method for synthesizing aryl-substituted thiophenes. mdpi.com This reaction typically involves the coupling of an aryl boronic acid with a halogenated thiophene in the presence of a palladium catalyst and a base. acs.orgnih.govtandfonline.com

To synthesize the this compound scaffold, one could envision a Suzuki-Miyaura coupling between:

Phenylboronic acid and a 3,5-dibromothiophene-2-carboxylic acid derivative.

5-Thiophene-boronic acid-3-bromo-2-carboxylic acid derivative and a halogenated benzene (B151609).

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Palladium complexes with phosphine (B1218219) ligands are commonly employed. mdpi.com Aqueous solvent systems have also been shown to be effective, offering a more sustainable approach. acs.org

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center |

| Boron Source | Phenylboronic acid | Provides the phenyl group |

| Halide Partner | Brominated thiophene | Provides the thiophene scaffold |

| Base | K₃PO₄, Na₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane, Toluene, Aqueous n-Butanol | Reaction medium |

Table 2: Typical components for a Suzuki-Miyaura coupling to form aryl thiophenes. mdpi.comacs.org

Palladium-catalyzed carbonylation offers another route to introduce the carboxylic acid functionality. Recent advancements have enabled the direct C-H carbonylation of thiophenes using carbon monoxide (CO) gas, often in the presence of an oxidant. rsc.orgresearchgate.net

This method can convert thiophenes directly into their corresponding carboxylic acids, potentially offering a more atom-economical route compared to the lithiation-carboxylation sequence. rsc.orgresearchgate.net The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and can be performed under a binary CO/CO₂ atmosphere, where CO₂ helps to suppress the decomposition of the active catalyst. rsc.org Alternatively, oxidative carbonylation of halogenated thiophenes can also be employed to synthesize thiophene carboxylic esters, which can then be hydrolyzed to the desired acid. acs.orgnih.gov

Transformation of Precursor Thiophene Derivatives

The final step in the synthesis of this compound often involves the functional group transformation of a pre-assembled thiophene ring bearing the required 3-bromo and 5-phenyl substituents. Two common and effective methods for this transformation are the oxidation of a 2-carbaldehyde group and the hydrolysis of a 2-carboxylate ester.

Oxidation Reactions of Thiophene-2-carbaldehydes

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding precursor, 3-bromo-5-phenylthiophene-2-carbaldehyde, is required. This precursor can be synthesized through methods such as the Suzuki cross-coupling reaction between a dibrominated thiophene-2-carbaldehyde (B41791) and phenylboronic acid, or via Vilsmeier-Haack formylation of 3-bromo-5-phenylthiophene. mdpi.comnih.gov

Once the aldehyde precursor is obtained, it can be oxidized to the target carboxylic acid using a variety of oxidizing agents. The choice of oxidant is crucial to ensure high conversion without affecting the other functional groups on the electron-rich thiophene ring. Common oxidizing agents for this transformation include chromium-based reagents and potassium permanganate.

A widely used method for the oxidation of aromatic aldehydes is the Jones oxidation. For instance, the structurally related 5-bromothiophene-2-carbaldehyde (B154028) has been successfully oxidized to 5-bromothiophene-2-carboxylic acid in near-quantitative yield using Jones reagent (CrO₃ in sulfuric acid and acetone). rsc.org The reaction is typically rapid, proceeding at low temperatures to afford the carboxylic acid. rsc.org Other chromium-based reagents are also effective. mdpi.com

The following table summarizes common oxidation conditions for thiophene-2-carbaldehydes.

| Oxidizing Agent | Typical Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0°C to room temperature | Excellent (~99%) | rsc.org |

| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH), heat | Good to Excellent | General Method |

| Silver(I) Oxide (Ag₂O) | Aqueous or alcoholic NaOH, room temperature | Good | General Method |

Hydrolysis of Thiophene-2-carboxylate (B1233283) Esters

An alternative and widely employed route to this compound is the hydrolysis of its corresponding methyl or ethyl ester. This method first requires the synthesis of the ester precursor, such as methyl 3-bromo-5-phenylthiophene-2-carboxylate or ethyl 3-bromo-5-phenylthiophene-2-carboxylate. These esters can be prepared via several routes, including the esterification of the carboxylic acid itself or through cyclization reactions that form the thiophene ring with the ester group already in place. For example, the related 5-bromothiophene-2-carboxylic acid can be esterified by refluxing in ethanol (B145695) with a catalytic amount of sulfuric acid. prepchem.com

The hydrolysis of the ester to the carboxylic acid is typically accomplished under basic conditions, a process known as saponification. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol to ensure solubility. The reaction mixture is usually heated to drive the reaction to completion. Following the hydrolysis, an acidic workup is necessary to protonate the resulting carboxylate salt and isolate the desired carboxylic acid.

Basic hydrolysis is generally a high-yielding and clean reaction. For example, the hydrolysis of a similar thiophene ester derivative has been reported with sodium hydroxide in methanol, affording the carboxylic acid in 97% yield after stirring at room temperature. rsc.org

The following table outlines typical conditions for the basic hydrolysis of thiophene-2-carboxylate esters.

| Base | Solvent System | Typical Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Methanol/Water | 0°C to room temperature, 5 hours | High (~97%) | rsc.org |

| Potassium Hydroxide (KOH) | Ethanol/Water | Reflux | High | General Method |

| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | Room temperature | High | General Method |

Comparative Analysis of Synthetic Efficiency and Regioselectivity

When evaluating the two primary methods for producing this compound from its direct precursors, both efficiency and regioselectivity must be considered, not just in the final step but also in the synthesis of the precursors themselves.

Regioselectivity: The regiochemical outcome is largely determined during the synthesis of the substituted thiophene ring. For both the aldehyde and ester precursors, the key challenge is the controlled introduction of the bromo and phenyl groups at the C3 and C5 positions, respectively, and the carboxyl-equivalent group at C2.

Synthesis of Aldehyde/Ester Precursors: The synthesis of the 3,5-disubstituted thiophene core often relies on strategies like the regioselective lithiation of a substituted thiophene followed by quenching with an electrophile (e.g., DMF for the aldehyde or CO₂ for the acid, which is then esterified). mdpi.comchemicalbook.commdpi.com Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide excellent regiocontrol. For instance, coupling of a 3,5-dibromothiophene-2-carbaldehyde (B1605327) or -2-carboxylate with phenylboronic acid can selectively introduce the phenyl group at the more reactive C5 position. nih.gov The inherent directing effects of the substituents on the thiophene ring guide these reactions, making the synthesis of the desired regioisomer highly feasible.

Oxidation of Aldehydes: This method is often very efficient in its final step, with oxidations using agents like Jones reagent frequently proceeding in near-quantitative yields under mild conditions. rsc.org However, the synthesis of the aldehyde precursor might involve multiple steps or require specific, and sometimes harsh, formylation conditions like the Vilsmeier-Haack reaction.

Hydrolysis of Esters: The final hydrolysis step (saponification) is also typically very high-yielding and straightforward. rsc.org The synthesis of the ester precursor can sometimes be more direct than the aldehyde. For example, building the thiophene ring via a Gewald-type reaction can directly incorporate the ester functionality. Furthermore, direct carboxylation of a lithiated thiophene followed by a simple esterification can be a very efficient route to the ester precursor. prepchem.comchemicalbook.com

Reactivity and Advanced Chemical Transformations of 3 Bromo 5 Phenylthiophene 2 Carboxylic Acid

Chemical Reactions Involving the Bromine Substituent

The bromine atom at the 3-position of the thiophene (B33073) ring in 3-Bromo-5-phenylthiophene-2-carboxylic acid is a key functional group that allows for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing effects of the carboxylic acid and phenyl groups.

Nucleophilic Substitution Reactions at the C-Br Bond

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the carboxylic acid group at the 2-position does provide some electron-withdrawing character. However, direct nucleophilic displacement of the bromine atom is not a commonly reported transformation for this specific compound under typical SNAr conditions. The reactivity of the thiophene ring, which is more electron-rich than benzene (B151609), can further complicate direct nucleophilic attack. For instance, 2-bromo-5-nitrofuran (B1267531) and methyl 2-bromo-5-carboxylate, which have strong electron-withdrawing groups, readily react with nucleophiles. uoanbar.edu.iq Thiophenes are noted to be significantly more reactive than their benzene counterparts in nucleophilic substitutions. uoanbar.edu.iq Copper-mediated nucleophilic substitutions are also a viable pathway for transformations of halothiophenes. uoanbar.edu.iq

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The bromine substituent on the thiophene ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming new C-C bonds by coupling an organoboron reagent with an organic halide. mdpi.com this compound is a suitable substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 3-position. The reaction typically proceeds under mild conditions with a palladium catalyst, a base, and a suitable ligand. mdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. For example, the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids/esters in the presence of K₃PO₄ and Pd(PPh₃)₄ has been successfully demonstrated. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 3-Aryl-5-phenylthiophene-2-carboxylic acid |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acid/ester | Pd(PPh₃)₄ | K₃PO₄ | DMF | 4-Arylthiophene-2-carbaldehyde |

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction can be used to introduce an alkynyl group at the 3-position of this compound, leading to the synthesis of various acetylenic derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. researchgate.net A modified procedure for the Sonogashira coupling of 5-bromo-2-thiophenecarboxaldehyde with (trimethylsilyl)acetylene utilized PdCl₂(PPh₃)₂, CuI, and Et₂NH. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Terminal alkyne | PdCl₂(PPh₃)₂ | CuI | Amine | 3-Alkynyl-5-phenylthiophene-2-carboxylic acid |

| 5-Bromo-2-thiophenecarboxaldehyde | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Et₂NH | 5-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org It is a powerful method for the synthesis of arylamines. wikipedia.org this compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand to yield 3-amino-5-phenylthiophene-2-carboxylic acid derivatives. wikipedia.orgnih.gov The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically demanding phosphine ligands often providing the best results. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ | XPhos | NaOt-Bu | 3-(Amino)-5-phenylthiophene-2-carboxylic acid |

| Bromobenzene | Secondary Amine | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | N-Aryl Amine |

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group at the 2-position of this compound is a versatile functional group that can undergo a wide range of transformations to produce various derivatives.

Esterification and Amidation Reactions for Derivatization

Esterification: Carboxylic acids can be converted to esters through various methods, with the Fischer esterification being a classic example. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. rug.nl Other methods include the use of activating agents like N-bromosuccinimide (NBS) and triphenylphosphine, which can promote esterification under mild conditions. nih.govresearchgate.net For less nucleophilic phenols, activation of the carboxylic acid, for instance with pivalic anhydride, may be necessary. arkat-usa.org

| Carboxylic Acid | Reagent(s) | Product |

| This compound | Alcohol, Acid Catalyst | 3-Bromo-5-phenylthiophene-2-carboxylate ester |

| Aryl/Alkyl Carboxylic Acids | Alcohol, N-Bromosuccinimide | Aryl/Alkyl Ester |

| Heterocyclic Carboxylic Acids | Phenol, Pivalic Anhydride, Na₂S₂O₃·5H₂O | Phenolic Ester |

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common activating agents include trimethyl phosphite (B83602) and iodine, which facilitate the formation of the amide bond under mild conditions. researchgate.net

| Carboxylic Acid | Reagent(s) | Product |

| This compound | Amine, Trimethyl Phosphite, Iodine | 3-Bromo-5-phenylthiophene-2-carboxamide |

Decarboxylation Reactions and Their Synthetic Utility

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a useful synthetic transformation. The ease of decarboxylation of heteroaromatic carboxylic acids depends on the stability of the resulting carbanion intermediate. For thiophene-2-carboxylic acids, decarboxylation can be more difficult compared to furan-2-carboxylic acid and pyrrole-2-carboxylic acid. youtube.com However, specific conditions can promote this reaction. For instance, some benzothiophene-2-carboxylic acids can be decarboxylated by refluxing with strong acids like hydrobromic acid. zendy.io In some cases, bromination can be accompanied by decarboxylation. beilstein-journals.orgnih.gov

Conversion to Acyl Halides and Other Carboxylic Acid Derivatives

The carboxylic acid group can be converted into more reactive derivatives, such as acyl halides, which are valuable intermediates for the synthesis of esters, amides, and other compounds. A common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.org This conversion is a key step in the synthesis of various derivatives of halogenated 2-thiophenecarboxylic acids. beilstein-journals.org The resulting acyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution.

| Carboxylic Acid | Reagent | Product |

| This compound | Thionyl Chloride (SOCl₂) | 3-Bromo-5-phenylthiophene-2-carbonyl chloride |

| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Thionyl Chloride (SOCl₂) | 4-Bromo-3-methyl-2-thiophenecarbonyl chloride |

Electrophilic Aromatic Substitution on the Thiophene and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. researchgate.netlumenlearning.com In the case of this compound, the presence of multiple substituents on both the thiophene and phenyl rings introduces complex regiochemical questions. The outcome of such reactions is governed by the electronic nature and directing effects of the bromo, carboxyl, and phenyl groups.

The regioselectivity of electrophilic aromatic substitution on a substituted thiophene ring is dictated by the combined influence of the existing substituents. lumenlearning.compearson.com Thiophene itself is more reactive than benzene towards electrophiles, with substitution strongly favoring the α-positions (C2 and C5). pearson.com In this compound, both α-positions are occupied, forcing any potential substitution to occur at the less reactive β-position (C4).

The directing effects of the substituents on the thiophene ring are as follows:

Carboxylic Acid Group (-COOH) at C2: This is a deactivating, meta-directing group due to its electron-withdrawing nature (both inductive and resonance effects). libretexts.orgyoutube.com It therefore directs incoming electrophiles away from its adjacent position (C3) and towards the C4 position.

Bromo Group (-Br) at C3: Halogens are deactivating groups but are ortho, para-directors. libretexts.org The bromine atom at C3 would direct an incoming electrophile to the C2 and C4 positions. Since C2 is blocked, this effect is channeled towards the C4 position.

Phenyl Group (-C₆H₅) at C5: The phenyl group is a weakly activating, ortho, para-director. It would direct substitution to the C4 position of the thiophene ring.

Considering these combined influences on the sole available position (C4), the carboxylic acid group deactivates the entire ring, making electrophilic substitution challenging. However, the directing effects of all three substituents converge to favor substitution at the C4 position.

On the phenyl ring, the thiophene substituent acts as an ortho, para-director. youtube.com Therefore, electrophilic attack on the phenyl moiety would be expected to yield a mixture of ortho- and para-substituted products, with the para product often favored due to reduced steric hindrance.

C-H Functionalization Strategies Guided by the Carboxyl Group or Ring Activating Effects

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex organic molecules, bypassing the need for pre-functionalized starting materials like organometallics. nih.gov For this compound, C-H functionalization strategies can target the C4-H bond on the thiophene ring or the C-H bonds on the phenyl ring. These transformations can be guided by the inherent reactivity of the thiophene ring or through the use of the carboxylic acid as a directing group.

The introduction of alkyne moieties into thiophene rings is a valuable transformation, as alkynes are versatile synthetic intermediates. nih.gov Palladium-catalyzed direct C-H alkynylation has been successfully applied to a range of thiophene substrates. nih.govnii.ac.jp The regioselectivity of these reactions is a significant challenge, particularly for 3-substituted thiophenes where both the C2 and C5 positions are available for functionalization. nih.gov Research has shown that catalyst systems can be tailored to selectively target either the C2 or C5 position. nih.gov

In the case of this compound, the only available C-H bond on the thiophene ring is at the C4 position. While direct C-H alkynylation at the β-position of a thiophene is less common than at the α-positions, it can be achieved under specific catalytic conditions. The reaction typically involves a palladium catalyst, a base, and an alkynylating agent such as a bromoalkyne. rsc.org The general preference for C-H activation on thiophenes is C2 > C5 > C3 > C4, meaning functionalization at the C4-position requires carefully optimized conditions to overcome the inherent lower reactivity of this site.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Alkynylation of Thiophenes

| Thiophene Substrate | Alkynylating Agent | Catalyst / Base | Solvent | Temp. (°C) | Product(s) & Yield | Reference |

| 3-Methylthiophene | 1-Bromo-2-(triisopropylsilyl)acetylene | Pd(OAc)₂ / AgOAc | CH₃CN | 80 | 2-Alkynyl-3-methylthiophene (45%) | nii.ac.jp |

| 3-Chlorothiophene | 1-Bromo-2-(triisopropylsilyl)acetylene | Pd(OAc)₂ / AgOAc | CH₃CN | 80 | 2-Alkynyl-3-chlorothiophene (44%) | nii.ac.jp |

| Benzophosphole Oxide | 1-Bromo-2-(triisopropylsilyl)acetylene | Pd(OPiv)₂ / NaOPiv | 1,4-Dioxane | 60 | C2-Alkynylated Benzophosphole (72%) | rsc.org |

The carboxylic acid group can serve as an effective directing group in transition metal-catalyzed C-H functionalization. nih.gov The carboxylate, formed in situ, can chelate to the metal center, positioning the catalyst in proximity to an ortho C-H bond and facilitating its cleavage. This strategy has been widely employed for the arylation and vinylation of aromatic carboxylic acids using rhodium and palladium catalysts. nih.govsci-hub.se

For this compound, the carboxyl group at C2 could potentially direct the functionalization of the C3 position. However, this position is already substituted with a bromine atom. An alternative possibility is the functionalization of an ortho C-H bond on the C5-phenyl ring, which would involve the formation of a larger, and generally less favorable, metallacycle.

While direct C-H arylation of the thiophene C4-position is challenging, it is not directed by the C2-carboxyl group. Instead, such a reaction would rely on the intrinsic reactivity of the C-H bond itself, often under palladium catalysis with phosphine ligands and a suitable base. nih.govconicet.gov.ar Direct arylation of 3-halothiophenes has been shown to occur regioselectively at the C2 or C5 positions depending on the reaction conditions. researchgate.net

Rhodium(III)-catalyzed C-H vinylation is a well-established method for synthesizing vinylarenes. sci-hub.seorganic-chemistry.org These reactions often utilize directing groups, including carboxylic acids, to control regioselectivity. nih.gov Vinyl sources can include vinyl esters or vinylsilanes. sci-hub.senih.gov The application of this methodology to this compound would likely target the C-H bonds ortho to the carboxyl group, which in this case is the C3-position, currently occupied by bromine. Therefore, direct vinylation of the thiophene ring under carboxyl-directed conditions is unlikely without prior modification.

Table 2: Examples of Carboxyl-Directed C-H Functionalization

| Substrate | Coupling Partner | Catalyst / Additive | Reaction Type | Product & Yield | Reference |

| Benzoic Acid | Diphenylacetylene | [RhCpCl₂]₂ / AgSbF₆ | Annulation | Phthalide derivative (95%) | nih.gov |

| Benzoic Acid | Phenylallene | [RhCpCl₂]₂ / AgSbF₆ | [4+1] Annulation | 3-Vinylphthalide (81%) | nih.gov |

| 1-Aryl-2-pyrrolidinone | Vinyltriethoxysilane | [RhCp*Cl₂]₂ / AgSbF₆ | C-H Vinylation | ortho-Vinyl product (82%) | sci-hub.se |

| Thiophene | Carbon Dioxide (CO₂) | Ag₂CO₃ / CsOPiv | Carboxylation | Thiophene-2-carboxylic acid | mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 5 Phenylthiophene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Bromo-5-phenylthiophene-2-carboxylic acid and its derivatives. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, a complete picture of the molecular framework can be assembled.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For the parent compound, this compound, the spectrum would typically show a singlet for the proton at the 4-position of the thiophene (B33073) ring. The protons of the phenyl group would appear as a set of multiplets in the aromatic region. The carboxylic acid proton (–COOH) would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the carboxylic acid carbonyl carbon, the carbon atoms of the thiophene ring (including the bromine- and phenyl-substituted carbons), and the carbons of the phenyl ring. The carbon directly attached to the bromine atom would be expected at a lower chemical shift compared to the other thiophene carbons due to the halogen's shielding effect.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. mdpi.com

COSY: A ¹H-¹H COSY experiment would show correlations between adjacent protons on the phenyl ring, helping to assign their specific positions.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the substituted carbons of the thiophene and phenyl rings. For instance, the proton at the 4-position would show a correlation to the carbons at positions 2, 3, and 5, confirming the substituent pattern.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H) |

| H4 | ~7.5 - 7.8 (s) | ~125 - 130 | C2, C3, C5 |

| Phenyl-H | ~7.3 - 7.8 (m) | ~128 - 135 | Phenyl-C, C5 |

| COOH | >10 (br s) | ~165 - 170 | C2, C3 |

| C2 | - | ~130 - 135 | H4, COOH |

| C3 | - | ~115 - 120 | H4, COOH |

| C4 | H4 | ~125 - 130 | - |

| C5 | - | ~140 - 145 | H4, Phenyl-H |

| Phenyl-C | - | ~128 - 140 | Phenyl-H |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (EI-MS, LC-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. thesciencein.org

For this compound, the mass spectrum would exhibit a distinctive molecular ion peak (M⁺). A crucial feature would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion: M⁺ and (M+2)⁺. wpmucdn.com

Electron Impact (EI-MS) ionization typically induces significant fragmentation. Common fragmentation pathways for this molecule would include:

Loss of the carboxylic acid group: A prominent fragment would likely correspond to the loss of a COOH radical (M - 45).

Decarboxylation: The loss of carbon dioxide (CO₂) would result in a fragment of (M - 44).

Loss of bromine: Cleavage of the C-Br bond would produce a fragment corresponding to (M - 79) or (M - 81).

Cleavage of the phenyl group: Loss of the C₆H₅ group would lead to a fragment at (M - 77).

Liquid Chromatography-Mass Spectrometry (LC-MS) with softer ionization techniques like Electrospray Ionization (ESI) would typically show a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode, with less fragmentation. thesciencein.org

Interactive Data Table: Expected Mass Fragments for this compound

| Fragment | Description | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| [C₁₁H₇BrO₂S]⁺ | Molecular Ion (M⁺) | 298 | 300 |

| [C₁₀H₇BrS]⁺ | Loss of COOH | 253 | 255 |

| [C₁₁H₇BrS]⁺ | Loss of O | 282 | 284 |

| [C₁₁H₇O₂S]⁺ | Loss of Br | 219 | - |

| [C₅H₂BrO₂S]⁺ | Loss of Phenyl group | 221 | 223 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and probe the vibrational modes of molecular bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be dominated by characteristic absorptions:

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.net

C=C Stretches: Aromatic C=C stretching vibrations from both the thiophene and phenyl rings would appear in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group typically appear in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-700 cm⁻¹. ijtsrd.com

C-S Stretch: The thiophene C-S stretching mode can be observed around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective for observing:

Symmetric Ring Vibrations: The symmetric breathing modes of the phenyl and thiophene rings would give rise to strong Raman signals.

C-S Vibrations: The carbon-sulfur bonds within the thiophene ring are often more easily identified in Raman spectra compared to IR. iosrjournals.org

C-Br Stretch: The C-Br bond would also be Raman active.

The combination of IR and Raman spectra provides a comprehensive fingerprint of the molecule's functional groups, confirming the presence of the carboxylic acid, the brominated thiophene ring, and the phenyl substituent. kurouskilab.com

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad, Strong) | Weak |

| Carboxylic Acid | C=O Stretch | 1680-1710 (Strong, Sharp) | Moderate |

| Aromatic Rings | C=C Stretch | 1450-1600 (Moderate) | Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 (Moderate) | Weak |

| Thiophene Ring | C-S Stretch | 600-800 (Weak-Moderate) | Moderate-Strong |

| Bromo-substituent | C-Br Stretch | 500-700 (Moderate) | Moderate |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

This compound possesses an extended conjugated system involving the phenyl ring, the thiophene ring, and the carbonyl group of the carboxylic acid. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, typically between 250-350 nm. These absorptions are primarily due to π → π* electronic transitions within the conjugated system. physchemres.org The exact position of the maximum absorbance (λ_max) can be influenced by:

Solvent Polarity: The polarity of the solvent can affect the energy levels of the molecular orbitals, potentially causing a shift in the λ_max (solvatochromism). More polar solvents can stabilize the excited state differently than the ground state, leading to either a blue shift (hypsochromic) or a red shift (bathochromic).

Substituents: The electronic nature of substituents on the phenyl or thiophene rings in derivatives can also modulate the λ_max. Electron-donating groups tend to cause a red shift, while electron-withdrawing groups can have a more complex effect.

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Involved Orbitals | Expected λ_max Range (nm) | Description |

| π → π | HOMO to LUMO | 250 - 350 | Intense absorption due to the extended conjugated system of the phenyl-thiophene core. |

| n → π | Non-bonding (O) to π* (C=O) | >300 | Weaker absorption, often obscured by the more intense π → π* transition. |

X-ray Crystallography for Definitive Solid-State Structural Determination

While other spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom.

For this compound, a single-crystal X-ray structure would provide:

Unambiguous Confirmation: It would confirm the substitution pattern on the thiophene ring without any doubt.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, revealing any distortions from ideal geometries caused by steric hindrance between the bulky bromine, phenyl, and carboxylic acid groups. growingscience.com

Molecular Conformation: It would reveal the dihedral angle between the planes of the thiophene ring and the phenyl ring, providing insight into the degree of planarity and conjugation in the solid state.

Intermolecular Interactions: Crucially, it would show how the molecules pack in the crystal lattice. For a carboxylic acid, strong intermolecular hydrogen bonds are expected, typically forming centrosymmetric dimers where the –COOH groups of two molecules interact. Other potential interactions like π-π stacking between the aromatic rings could also be identified.

Although a specific crystal structure for the title compound may not be publicly available, data from closely related structures, such as (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, demonstrate how molecules with brominated thiophene rings arrange in the crystal, often forming layered structures through intermolecular interactions. researchgate.net

Chiral Analysis Techniques for Enantiomeric Purity (e.g., SFC)

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiral analysis is not applicable to this specific compound.

However, this section becomes relevant for derivatives of the parent compound where a chiral center is introduced. For example, if the carboxylic acid were reacted to form an amide with a chiral amine, or if a chiral substituent were present on the phenyl ring, the resulting product would be a mixture of enantiomers or diastereomers.

In such cases, determining the enantiomeric purity is essential. Supercritical Fluid Chromatography (SFC) is a powerful technique for this purpose. jiangnan.edu.cn

Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often coupled with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte.

Separation: Due to the differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP, one enantiomer is retained longer on the column than the other, leading to their separation.

Detection and Quantification: As the separated enantiomers elute from the column, they are detected (e.g., by a UV detector), and the area under each peak is proportional to the concentration of that enantiomer. This allows for the calculation of the enantiomeric excess (ee), a measure of the sample's purity.

Therefore, while not relevant for the parent acid, chiral analysis techniques like SFC would be a critical quality control step in the synthesis of any of its chiral derivatives. jiangnan.edu.cn

Computational Chemistry and Mechanistic Investigations of 3 Bromo 5 Phenylthiophene 2 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govnih.gov This method, particularly with hybrid functionals like B3LYP, offers a balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as 3-Bromo-5-phenylthiophene-2-carboxylic acid. nih.govnih.gov DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov For thiophene (B33073) derivatives, DFT has been successfully used to study how different substituents influence their molecular and electronic properties. nih.gov

In the case of this compound, DFT calculations would reveal the electronic impact of the bromine, phenyl, and carboxylic acid groups on the thiophene ring. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the conjugating effect of the phenyl ring, would significantly modulate the electron density distribution across the molecule. DFT calculations can quantify these effects, providing a basis for predicting the molecule's reactivity and stability. nih.govmdpi.com These studies often involve calculations in both the gas phase and in various solvents to simulate more realistic chemical environments. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

For this compound, FMO analysis performed through DFT calculations would map the distribution of these key orbitals. mdpi.com It is anticipated that the HOMO would be localized primarily on the electron-rich thiophene and phenyl rings, while the LUMO would be distributed over the carboxylic acid group and the thiophene ring, influenced by the bromine atom. The HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is a valuable parameter in designing new chemical entities with desired electronic properties. nih.govresearchgate.net

To illustrate, a DFT study on related thiophene-2-carboxamide derivatives provided the following HOMO, LUMO, and energy gap values:

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-amino | -5.67 | -1.78 | 3.89 |

| 3-hydroxy | -6.12 | -1.99 | 4.13 |

| 3-methyl | -6.01 | -1.65 | 4.36 |

| (Data is illustrative and based on analogous compounds from a cited study) nih.gov |

Electrostatic Potential (ESP) Surfaces and Molecular Descriptors

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. dntb.gov.ua It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack). dntb.gov.ua For this compound, an ESP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net

From the electronic data obtained through DFT, various global reactivity descriptors can be calculated. These include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the electron-donating capability.

These descriptors provide a quantitative framework for comparing the reactivity of different thiophene derivatives and for understanding the influence of various substituents. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.netrsc.org This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net The activation energy barrier, determined by the energy difference between the reactants and the transition state, is a key factor in predicting the reaction rate. acs.org

For reactions involving this compound, such as electrophilic substitution on the thiophene ring or nucleophilic attack at the carboxyl carbon, DFT can be used to model the step-by-step mechanism. For instance, in a Suzuki cross-coupling reaction, a common method for synthesizing such biaryl compounds, DFT could be used to investigate the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. researchgate.net These computational studies can help rationalize experimental outcomes and predict the regioselectivity and stereoselectivity of reactions. rsc.orgacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions with Target Motifs

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations can reveal the preferred conformations, particularly the rotational orientation of the phenyl and carboxylic acid groups relative to the thiophene ring. researchgate.net When studying the interaction of this molecule with a biological target, such as an enzyme's active site, MD simulations are invaluable. nih.gov They can assess the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and calculate binding free energies, which are crucial in drug design and discovery. nih.govnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. bg.ac.rsresearchgate.net These models are built using a set of known compounds (a training set) and then used to predict the reactivity of new, untested molecules. nih.govbrieflands.com The descriptors used in QSRR models can be derived from computational methods like DFT and can include electronic, steric, and thermodynamic properties. nih.govbrieflands.com

In the context of this compound and its analogs, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction or a compound's binding affinity to a receptor. nih.govbrieflands.com By identifying the key molecular descriptors that govern reactivity, QSRR models provide valuable insights for the rational design of new thiophene derivatives with tailored properties. bg.ac.rsresearchgate.net

Applications As a Versatile Building Block in Complex Chemical Synthesis

Role in the Synthesis of Diverse Heterocyclic Scaffolds and Fused Ring Systems

The strategic placement of reactive sites on the 3-Bromo-5-phenylthiophene-2-carboxylic acid scaffold makes it an ideal precursor for the synthesis of a multitude of heterocyclic structures and fused ring systems. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the bromine atom provides a handle for cross-coupling reactions, enabling the elaboration of the thiophene (B33073) core.

Researchers have utilized related brominated thiophene carboxylic acids to construct various heterocyclic systems. For instance, the synthesis of thiophene carboxamide scaffolds has been explored for developing new antiproliferative agents. mdpi.com The general principle involves activating the carboxylic acid and then reacting it with an appropriate amine to form the amide bond. This approach allows for the introduction of diverse functionalities, leading to the creation of complex heterocyclic molecules.

Furthermore, thiophene derivatives are instrumental in building fused ring systems. Methodologies for creating fused pyrimidine (B1678525) rings and benzimidazoles often rely on precursors that can undergo cyclization reactions. researchgate.netmdpi.com The functional groups on this compound are well-suited for participating in such intramolecular or intermolecular cyclizations, leading to polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. For example, a novel class of Hepatitis C Virus (HCV) NS5B polymerase inhibitors was developed based on a 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acid scaffold, demonstrating its utility in creating complex, biologically active heterocyclic compounds. nih.gov

| Precursor Type | Resulting Heterocyclic System | Potential Application |

| Thiophene Carboxylic Acids | Thiophene Carboxamides | Anticancer Agents mdpi.com |

| Functionalized Thiophenes | Fused Pyrimidines | Various Pharmacological Activities researchgate.net |

| Thiophene Derivatives | Fused Benzimidazoles | Bioreductive Antitumor Agents mdpi.com |

| 5-Phenyl-thiophene-2-carboxylic acid | Substituted Thiophenes | Antiviral (HCV Inhibitors) nih.gov |

Precursor for Advanced Organic Materials

The electronic properties inherent to the thiophene ring system make this compound a valuable building block for advanced organic materials designed for electronic and optical applications.

Conjugated polymers and oligomers are the cornerstone of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these materials often relies on the polymerization of monomeric units through cross-coupling reactions, such as Suzuki or Stille coupling.

This compound is an ideal candidate for such polymerizations. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling, allowing it to be linked with other aromatic units. The phenyl group and the thiophene ring contribute to the extended π-conjugation of the resulting polymer backbone, which is essential for charge transport and light emission. The carboxylic acid group can be modified to tune the solubility and processing characteristics of the final polymer or to act as an anchoring group for attachment to surfaces. Research into fused aromatic compounds based on benzothiophene (B83047) has highlighted their potential as construction units for organic semiconductors, underscoring the importance of the thiophene motif in this field. rsc.org

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound possesses several features that make it an excellent building block for supramolecular assemblies.

The carboxylic acid group is a classic functional group for forming robust hydrogen-bonding networks. Dimerization of carboxylic acids is a common and predictable interaction used to guide the self-assembly of molecules into well-defined architectures. Additionally, the aromatic phenyl and thiophene rings can participate in π-π stacking interactions, further stabilizing the supramolecular structure. These non-covalent forces can direct the assembly of the molecule into one-, two-, or three-dimensional frameworks, creating materials with porous structures suitable for gas storage, separation, or catalysis.

Intermediate in the Design and Synthesis of Chemically Diverse Compound Libraries for Research

In modern drug discovery and materials science, the generation of compound libraries is a key strategy for identifying molecules with desired properties. This compound serves as an excellent scaffold for combinatorial chemistry due to its multiple points of diversification.

The core structure can be systematically modified at three key positions:

The Carboxylic Acid (Position 2): Can be converted into a library of amides or esters by reacting it with a diverse set of amines or alcohols.

The Bromine Atom (Position 3): Can be substituted using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, alkyl, or amino groups.

The Phenyl Ring (Position 5): While less straightforward to modify directly, the synthesis can start with substituted phenylboronic acids to introduce diversity at this position from the outset.

This multi-pronged approach allows for the rapid generation of a large number of structurally related but chemically distinct compounds. These libraries can then be screened for biological activity, as demonstrated in the development of thiophene-based derivatives with spasmolytic effects or as HCV polymerase inhibitors. nih.govresearchgate.net

| Modification Site | Reaction Type | Introduced Diversity |

| Carboxylic Acid | Amidation / Esterification | Various amides and esters |

| Bromine Atom | Suzuki Cross-Coupling | Aryl and heteroaryl groups |

| Bromine Atom | Sonogashira Coupling | Alkynyl groups |

| Bromine Atom | Buchwald-Hartwig Amination | Aryl and alkyl amines |

Exploitation in Agrochemical and Industrial Chemical Synthesis

The thiophene moiety is present in a number of biologically active compounds, including those with applications in agriculture. Halogenated thiophenecarboxylic acid derivatives are recognized as important building blocks for the synthesis of insecticides and fungicides. beilstein-journals.org

Research has focused on developing efficient manufacturing routes for halogenated 2-thiophenecarboxylic acids as precursors for new classes of insecticides that exhibit high efficacy against pests like aphids and mites, coupled with low mammalian toxicity. beilstein-journals.org The synthetic versatility of this compound makes it a valuable intermediate in the multi-step synthesis of complex agrochemical products. Its structure can be tailored through established chemical reactions to produce the precise molecular architecture required for potent and selective pesticidal activity. Related heterocyclic systems, such as isothiazoles, which can be derived from similar chemical precursors, have also shown significant acaricidal, insecticidal, and fungicidal properties. mdpi.com

Applications in Catalyst Development and Ligand Design

The design of ligands for transition metal catalysts is a cornerstone of modern synthetic chemistry. The properties of a metal catalyst are critically influenced by the electronic and steric nature of its surrounding ligands. This compound and its derivatives are attractive candidates for ligand design.

The thiophene ring's sulfur atom and the carboxylic acid's oxygen atoms can act as coordination sites for metal centers. By modifying the substituents on the thiophene and phenyl rings, the ligand's electronic properties can be finely tuned, thereby influencing the reactivity and selectivity of the resulting metal complex. For instance, using 3-chlorothiophene-2-carboxylic acid as a primary ligand, researchers have successfully synthesized novel transition metal complexes with potential anticancer activity. mdpi.com This demonstrates that the halogenated thiophene carboxylic acid framework can serve as an effective ligand scaffold for creating metal complexes with specific functional properties, which could be extended to catalytic applications.

Green Chemistry Perspectives in the Synthesis and Transformations of 3 Bromo 5 Phenylthiophene 2 Carboxylic Acid

Development of Eco-Friendly Synthetic Protocols and Catalyst Systems

The development of eco-friendly synthetic routes to 3-Bromo-5-phenylthiophene-2-carboxylic acid hinges on the use of catalytic reactions and safer reagents. A plausible synthetic strategy involves two key steps: the introduction of the phenyl group at the 5-position of a thiophene (B33073) precursor and the subsequent bromination at the 3-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming the C-C bond between the thiophene ring and the phenyl group. mdpi.commdpi.comresearchgate.net These reactions are favored from a green chemistry perspective due to their high efficiency and selectivity, often requiring only catalytic amounts of palladium. acs.org The use of stable and easily handled boronic acids as coupling partners further enhances the green credentials of this approach. mdpi.com Modern advancements in catalyst design have led to the development of highly active palladium catalyst systems that can be used at very low loadings, minimizing metal contamination in the final product. researchgate.net

For the bromination step, traditional methods often employ molecular bromine (Br₂), which is highly toxic and corrosive. orgsyn.org A greener alternative is the use of N-bromosuccinimide (NBS), a solid reagent that is easier and safer to handle. masterorganicchemistry.comorganic-chemistry.orgyoutube.com NBS provides a slow and controlled release of bromine, which can lead to higher selectivity and reduced formation of polybrominated byproducts. masterorganicchemistry.com The reaction mechanism of NBS bromination often proceeds via a free radical pathway, particularly for allylic and benzylic positions, but it can also be used for aromatic bromination. youtube.comyoutube.com Computational studies have investigated the mechanisms of bromination between thiophenes and NBS, suggesting that both Br₂ (formed in situ) and NBS can act as bromine sources to achieve the desired bromination. researchgate.net The use of NBS aligns with the green chemistry principle of using less hazardous chemical syntheses.

| Step | Conventional Reagent | Greener Alternative/Catalyst System | Green Chemistry Advantage |

| Phenylation | Stoichiometric coupling reagents | Palladium-catalyzed Suzuki-Miyaura coupling | High atom economy, catalytic process, milder reaction conditions |

| Bromination | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Safer handling, improved selectivity, reduced hazardous waste |

| Catalyst | Homogeneous Palladium Catalyst | Heterogeneous or recyclable palladium catalysts (e.g., Pd EnCat™ 30) | Catalyst recovery and reuse, reduced metal leaching and product contamination |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

To analyze the atom economy for the synthesis of this compound, a plausible two-step synthetic route is considered:

Suzuki-Miyaura Coupling: 5-Bromothiophene-2-carboxylic acid reacts with phenylboronic acid in the presence of a palladium catalyst and a base to yield 5-phenylthiophene-2-carboxylic acid.

Bromination: The resulting 5-phenylthiophene-2-carboxylic acid is then brominated at the 3-position using N-bromosuccinimide (NBS).

Atom Economy Calculation for a Hypothetical Suzuki-Miyaura Coupling Step:

The balanced chemical equation for the Suzuki-Miyaura coupling is:

C₅H₃BrO₂S + C₆H₅B(OH)₂ + Base → C₁₁H₈O₂S + Byproducts

The atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

For this reaction, the byproducts will depend on the base used. For example, if sodium carbonate (Na₂CO₃) is used, the byproducts would include sodium bromide (NaBr), boric acid (H₃BO₃), and carbon dioxide (CO₂). The inclusion of all reactants (including the base) in the calculation reveals that while cross-coupling reactions are powerful, they are not inherently 100% atom economical due to the generation of stoichiometric inorganic salts as byproducts. csus.edu

Atom Economy Calculation for a Hypothetical Bromination Step with NBS:

The balanced chemical equation for the bromination using NBS is:

C₁₁H₈O₂S + C₄H₄BrNO₂ → C₁₁H₇BrO₂S + C₄H₅NO₂

Optimizing reaction efficiency goes beyond atom economy and also considers factors like chemical yield, reaction time, and energy consumption. The use of highly active catalysts at low loadings not only improves the green profile but can also lead to higher yields and shorter reaction times. researchgate.net Microwave-assisted synthesis is another technique that can accelerate reaction rates and improve yields, contributing to a more efficient and sustainable process. acs.org

Solvent Selection and Implementation of Green Solvents (e.g., aqueous media, 1,4-dioxane/water mixtures)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation and environmental pollution. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable.

In the context of synthesizing this compound, traditional palladium-catalyzed cross-coupling reactions often employ organic solvents like toluene, DMF, or THF. However, there is a growing trend towards using more environmentally friendly solvent systems.

Aqueous media have emerged as a promising green solvent for Suzuki-Miyaura cross-coupling reactions. rsc.org The use of water as a solvent offers numerous advantages, including low cost, non-flammability, and minimal environmental impact. nih.gov The development of water-soluble ligands and catalysts has facilitated the use of aqueous systems for a wide range of coupling reactions, including those involving thiophene derivatives. bohrium.com

The table below summarizes the properties of some common solvents used in organic synthesis, highlighting the advantages of greener alternatives.

| Solvent | Classification | Boiling Point (°C) | Hazards | Green Chemistry Considerations |

| Toluene | Aromatic Hydrocarbon | 111 | Flammable, toxic, suspected reproductive hazard | To be replaced where possible |

| DMF | Amide | 153 | Toxic, reproductive hazard | High boiling point makes removal difficult; to be avoided |

| THF | Ether | 66 | Flammable, peroxide-former | Can be derived from renewable resources, but has safety concerns |

| Water | Aqueous | 100 | Non-toxic, non-flammable | Excellent green solvent, but can have solubility issues for nonpolar substrates |

| Ethanol (B145695) | Alcohol | 78 | Flammable | Can be produced from biomass, biodegradable |

| 1,4-Dioxane/Water | Mixture | Variable | Dioxane is a suspected carcinogen | Reduces the amount of organic solvent, but dioxane is still a concern |

Waste Minimization and By-product Management Strategies

A key goal of green chemistry is the minimization of waste at the source. In the synthesis of this compound, several strategies can be employed to reduce waste generation and manage byproducts effectively.

Catalyst Recycling: As mentioned earlier, the use of heterogeneous or immobilized palladium catalysts is a highly effective strategy for waste minimization. researchgate.net These catalysts can be recovered and reused for multiple reaction cycles, which not only reduces the amount of palladium waste but also lowers the cost of the synthesis. mdpi.compreprints.org Techniques for catalyst recycling include simple filtration for solid-supported catalysts or extraction for catalysts dissolved in a separate phase, such as an ionic liquid. acs.org The recovery and reuse of palladium from electronic waste for catalytic applications is also an emerging area of research, promoting a circular economy. nih.gov

By-product Management: The byproducts from the synthesis of this compound primarily consist of inorganic salts from the Suzuki coupling and succinimide (B58015) from the NBS bromination. While these byproducts are generally less hazardous than those from many traditional organic reactions, their management is still an important consideration.

Inorganic Salts: The salts generated in the Suzuki coupling (e.g., sodium bromide, sodium carbonate) are typically water-soluble and can be removed by aqueous extraction. Depending on the scale of the reaction, these salts may be treated in a wastewater facility or, in some cases, recovered and purified for other uses.

Succinimide: Succinimide is a relatively benign organic compound. It can be separated from the desired product by extraction or crystallization. In large-scale production, the recovery and potential reuse of succinimide would be an attractive option to further improve the greenness of the process.

Process Optimization: Minimizing waste is also intrinsically linked to optimizing reaction conditions. By carefully controlling parameters such as temperature, reaction time, and stoichiometry, the formation of side products can be minimized, leading to higher yields of the desired product and less waste to manage. bg.ac.rs The use of continuous flow chemistry is another advanced manufacturing technique that can lead to significant waste reduction by improving reaction control and minimizing the volume of solvent used.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for C-H Functionalization and Cross-Coupling Reactions

The future synthesis and derivatization of 3-Bromo-5-phenylthiophene-2-carboxylic acid and its analogs will heavily rely on the evolution of catalytic systems. The presence of a bromine atom and an available C-H bond at the 4-position makes this molecule an ideal substrate for both cross-coupling and C-H functionalization reactions.

Current research in heterocyclic chemistry is focused on moving beyond traditional palladium catalysts to develop more sustainable and efficient systems. semanticscholar.orgresearchgate.net Future developments are expected in the following areas:

Earth-Abundant Metal Catalysis: While palladium-catalyzed reactions like Suzuki and Stille couplings are effective for creating C-C bonds at the 3-position (by substituting the bromine), there is a significant push towards using catalysts based on more abundant and less expensive metals such as copper, nickel, iron, and cobalt. nih.govrsc.orgnih.gov These catalysts could offer different reactivity and selectivity profiles for reactions involving the C-Br bond.

Advanced C-H Functionalization Catalysts: Direct functionalization of the C-H bond at the 4-position is a highly atom-economical approach to creating new derivatives. mdpi.com Future research will likely focus on ruthenium, rhodium, and iridium catalysts capable of selectively targeting this position. mdpi.comnih.gov The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in greener solvents is a key objective. researchgate.net

Photoredox and Dual Catalysis: Combining photoredox catalysis with transition metal catalysis opens up new reaction pathways that are often inaccessible through traditional thermal methods. This approach could enable novel C-H functionalizations and cross-coupling reactions of the thiophene (B33073) scaffold under exceptionally mild conditions, using visible light as the energy source. rsc.orgresearchgate.net

The table below summarizes potential catalytic systems for future exploration.

| Catalytic Approach | Target Bond | Potential Reaction | Key Advantages |

| Nickel/Copper Catalysis | C-Br | Suzuki, Stille, Sonogashira type couplings | Lower cost, sustainability, unique reactivity |

| Ruthenium/Rhodium Catalysis | C-H (at position 4) | Direct Arylation, Alkenylation, Alkylation | High atom economy, reduced pre-functionalization |

| Photoredox/Dual Catalysis | C-H and C-Br | Various couplings and functionalizations | Mild reaction conditions, novel transformations |

Chemo- and Regioselective Functionalization at Non-Activated Positions of the Thiophene Ring

For this compound, the C-H bond at the 4-position of the thiophene ring is the sole non-activated site available for functionalization. Introducing substituents at this specific position is challenging but offers a direct route to novel, tetra-substituted thiophenes with unique electronic and steric properties.

Future research will focus on overcoming the inherent reactivity patterns of the thiophene ring through advanced synthetic strategies:

Directed Metalation Groups (DMGs): A primary strategy involves the use of directing groups that can chelate to a metalating agent (like an organolithium reagent) and direct deprotonation to an adjacent, otherwise unreactive, position. rsc.orgsemanticscholar.org While the existing carboxylic acid group can act as a DMG, its electronic influence might not be optimal for directing to the 4-position. rsc.orgacs.org Future work could explore the temporary installation of a more potent DMG at the 3-position (after removing the bromine) or on the 5-phenyl group to precisely target the C4-H bond. nih.govacs.org

Transition Metal-Catalyzed C-H Activation: As mentioned previously, developing catalysts that can selectively coordinate and activate the C4-H bond is a major goal. nih.govacs.org This often involves a directing group, and research into "on/off" switchable directing groups, which can be modulated by factors like pH, could allow for sequential, site-selective functionalization of multiple C-H bonds if the parent scaffold were different. nih.govacs.org For the target compound, catalysts that operate without strong directing group assistance but are influenced by steric or electronic factors will be crucial. nih.gov

Halogen Dance Reactions: In some heterocyclic systems, a "halogen dance" reaction can be induced, where a halogen atom migrates from one position to another under the influence of a strong base. While less predictable, exploring conditions that could promote the migration of the bromine from the 3- to the 4-position would open up a new synthetic intermediate for further coupling reactions.

Achieving high regioselectivity at the C4 position would enable the synthesis of complex thiophenes that are currently difficult to access. rsc.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

The shift from traditional batch synthesis to continuous flow and automated platforms is revolutionizing the production of fine chemicals and pharmaceuticals. nih.gov Applying these methodologies to the synthesis and derivatization of this compound presents a significant future direction. unipd.ituc.pt

Enhanced Safety and Scalability: Flow reactors offer superior heat and mass transfer, allowing for reactions to be conducted safely at higher temperatures and pressures than in batch mode. This is particularly advantageous for potentially hazardous reactions like lithiation or those involving reactive intermediates. nih.gov The scalability of flow processes is often more straightforward than for batch reactions.

Rapid Reaction Optimization and Library Synthesis: Automated flow systems can rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to quickly identify optimal parameters. nih.gov By integrating robotic liquid handlers and purification modules, these systems can be used to generate large libraries of derivatives from the this compound scaffold for high-throughput screening in drug discovery or materials science. researchgate.netresearchgate.netyoutube.com

Multi-Step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. nih.govnih.gov One could envision a future automated process where this compound is sequentially subjected to a cross-coupling reaction at the C-Br bond, followed by a C-H functionalization at the C4 position, and finally an amidation of the carboxylic acid, all within an integrated flow platform. uc.pt

This integration of technology will accelerate the discovery of new thiophene derivatives with desirable properties by making their synthesis more efficient, safer, and amenable to high-throughput experimentation. researchgate.net

Exploration of Bio-Inspired Synthetic Pathways for Thiophene Derivatives

The chemical industry's reliance on fossil fuels is a major driver for developing sustainable synthetic routes from renewable resources. royalsocietypublishing.orgnih.gov Bio-inspired synthesis of the thiophene core, while still in its infancy, represents a critical long-term research avenue.

Currently, most thiophenes are derived from petrochemical feedstocks. derpharmachemica.com However, recent research has demonstrated that thiophene derivatives can be produced from biomass. For instance, levulinic acid, a platform chemical derived from the biopolymer cellulose, can be converted into 5-methylthiophene-2-thiol. royalsocietypublishing.orgnih.gov

Future research will likely expand on this concept: